Methyl 5-(benzyloxy)picolinate
Description
Methyl 5-(benzyloxy)picolinate is a picolinic acid derivative featuring a benzyloxy substituent at the 5-position of the pyridine ring and a methyl ester group at the 2-position. This compound is primarily utilized as a pharmaceutical intermediate or synthetic precursor due to its versatile reactivity. The benzyloxy group (-OCH₂C₆H₅) confers moderate lipophilicity and stability, while the ester moiety enables further functionalization via hydrolysis or transesterification. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol. Applications span drug development, agrochemicals, and materials science, though specific bioactivity data remain under investigation .
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 5-phenylmethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)13-8-7-12(9-15-13)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
GBTCSCVGVHWURB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 5-(benzyloxy)picolinic acid. This reaction is critical for generating carboxylic acid derivatives for further functionalization.
Reaction Conditions
| Condition | Reagents | Yield | Source |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, MeOH, reflux | 80% | |
| Basic hydrolysis | KOH, H₂O/EtOH, reflux | 75-85% |
Hydrolysis preserves the benzyloxy group, enabling downstream modifications at the carboxylic acid position .
Bromination
Electrophilic bromination occurs preferentially at the 4- or 6-position of the pyridine ring, guided by the directing effects of the electron-donating benzyloxy group.
Example Reaction
Key Data
| Bromination Position | Conditions | Yield | Source |
|---|---|---|---|
| 4-position | Br₂, H₂O, RT | 53% | |
| 6-position | Br₂, DCM, 0°C→RT | 48% |
Brominated derivatives serve as precursors for cross-coupling reactions .
Cross-Coupling Reactions
Bromine-substituted derivatives participate in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
Optimized Conditions
| Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80°C | 66% | |
| PdCl₂(dppf) | DMF | 90°C | 72% |
Sonogashira Coupling
Representative Yields
| Alkyne | Catalyst System | Yield | Source |
|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄, CuI | 58% |
Hydrogenolysis of Benzyloxy Group
The benzyl ether is cleaved under hydrogenation conditions to expose a hydroxyl group:
Conditions
| Catalyst | Solvent | Pressure | Yield | Source |
|---|---|---|---|---|
| Pd/C | EtOAc | 1 atm | 95% |
The resulting hydroxyl group can undergo alkylation or acylation .
Reduction of Ester Group
The methyl ester is reduced to a primary alcohol using LiAlH₄:
Reaction Details
| Reducing Agent | Solvent | Yield | Source |
|---|---|---|---|
| LiAlH₄ | THF | 70% |
Oxidation of Benzylic Position
Under oxidative conditions, the benzyloxy group can be converted to a ketone or carboxylic acid:
Oxidation Pathways
| Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ | Ketone derivative | 45% | |
| CrO₃ | Carboxylic acid | 38% |
Nucleophilic Aromatic Substitution
After bromination, the 4-bromo derivative undergoes substitution with amines or thiols:
Reaction Parameters
| Nucleophile | Conditions | Yield | Source |
|---|---|---|---|
| NH₃ | EtOH, 100°C | 60% | |
| HS⁻ | DMF, 120°C | 55% |
Comparison with Similar Compounds
Methyl 5-((Cinnamoyloxy)methyl)picolinate
- Structure : Features a cinnamoyloxy-methyl group (-OCH₂CO-C₆H₅CH=CH₂) at the 5-position.
- Molecular Formula: C₁₈H₁₅NO₄ (MW: 309.32 g/mol).
- Synthesis : Synthesized via esterification of 5-(hydroxymethyl)picolinic acid with cinnamic acid using EDCl and DMAP in dichloromethane .
- Key Properties: Higher molecular weight and steric bulk compared to the benzyloxy analog.
Methyl 5-Bromo-3-methylpicolinate (CAS 213771-32-5)
- Structure : Bromine at the 5-position and a methyl group at the 3-position.
- Molecular Formula: C₈H₈BrNO₂ (MW: 244.06 g/mol).
- Key Properties :
- Bromine enhances electrophilicity, making it reactive in Suzuki-Miyaura cross-coupling reactions.
- Methyl group increases lipophilicity (logP ~1.8) compared to the benzyloxy analog (logP ~2.3).
- Applications : Primarily used as a building block in medicinal chemistry for introducing bromine or methyl groups into complex molecules .
Methyl 5-(Benzo[d][1,3]dioxol-5-yl)picolinate (CAS 1799412-38-6)
- Structure : Benzo[d][1,3]dioxole (electron-rich fused ring) at the 5-position.
- Molecular Formula: C₁₄H₁₁NO₄ (MW: 265.24 g/mol).
- Lower solubility in aqueous media due to rigid aromaticity.
- Applications : Used in pharmaceuticals and skincare, leveraging the benzodioxol group’s bioactivity in anti-inflammatory or antimicrobial agents .
Data Table: Key Comparative Metrics
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | logP (Predicted) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₃NO₃ | 5-OCH₂C₆H₅ | 243.26 | ~2.3 | Pharmaceutical intermediates |
| Methyl 5-((cinnamoyloxy)methyl)picolinate | C₁₈H₁₅NO₄ | 5-OCH₂CO-C₆H₅CH=CH₂ | 309.32 | ~3.1 | CVD therapeutics |
| Methyl 5-bromo-3-methylpicolinate | C₈H₈BrNO₂ | 5-Br, 3-CH₃ | 244.06 | ~1.8 | Cross-coupling reactions |
| Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate | C₁₄H₁₁NO₄ | 5-benzo[d][1,3]dioxol-5-yl | 265.24 | ~2.7 | Anti-inflammatory agents |
Q & A
Q. What are the recommended experimental protocols for synthesizing Methyl 5-(benzyloxy)picolinate with high reproducibility?
Methodological Answer: Synthesis should follow established protocols for picolinate derivatives. For example, refluxing a mixture of 5-hydroxypicolinic acid and benzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions, followed by esterification with methanol and catalytic sulfuric acid . Key steps include:
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Characterization: Confirm structure via ¹H/¹³C NMR, IR (ester carbonyl ~1700 cm⁻¹), and mass spectrometry (m/z calculated for C₁₄H₁₃NO₃: 243.23) .
- Purity Validation: Employ HPLC (>95% purity, C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for confirming the identity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: ¹H NMR should show distinct signals for benzyloxy protons (δ 4.8–5.2 ppm), aromatic protons (δ 7.2–8.5 ppm), and methyl ester (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at 244.0974 (calculated for C₁₄H₁₄NO₃).
- IR Spectroscopy: Detect ester (C=O) and ether (C-O-C) functional groups .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Experimental Design: Use accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks .
- Analysis: Monitor degradation via HPLC (peak area reduction) and track byproducts via LC-MS.
- Data Interpretation: Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions (25°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use software like Gaussian or ORCA .
- Molecular Dynamics (MD): Simulate interactions with catalysts (e.g., Pd/C for hydrogenolysis) to optimize reaction pathways.
- Validation: Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Systematic Review: Apply PICO framework to filter studies by population (e.g., cell lines), intervention (concentration range), and outcomes (IC₅₀ values) .
- Meta-Analysis: Use statistical tools (e.g., RevMan) to aggregate data, assess heterogeneity (I² statistic), and identify outliers .
- Experimental Replication: Standardize assay conditions (e.g., TNF-α inhibition protocols in RAW 264.7 cells) across labs .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with modified bioactivity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, optimize benzyloxy group substitution using DMF as a solvent at 80°C .
- High-Throughput Screening (HTS): Test derivatives in 96-well plates for bioactivity (e.g., IC₅₀ against inflammatory markers) .
- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends .
Data Presentation and Reproducibility
Q. How should researchers present synthetic and analytical data to ensure reproducibility?
Methodological Answer:
- Experimental Section: Include detailed procedures (reagent equivalents, reaction times, purification yields) in the main manuscript. For >5 derivatives, provide supplementary data .
- Supplementary Materials: Upload raw NMR spectra, chromatograms, and crystallographic data (if applicable) to repositories like Figshare .
- Critical Metadata: Report batch-specific details (e.g., solvent lot numbers, instrument calibration dates) to minimize variability .
Literature and Data Management
Q. What are best practices for conducting a comprehensive literature review on this compound?
Methodological Answer:
- Search Strategy: Use Boolean operators in SciFinder or Reaxys (e.g., "this compound AND synthesis NOT patent") .
- Reference Management: Organize sources with Zotero or EndNote, tagging entries by theme (synthesis, bioactivity, stability) .
- Critical Appraisal: Evaluate sources using FINER criteria (Feasible, Novel, Ethical) to prioritize high-impact studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
